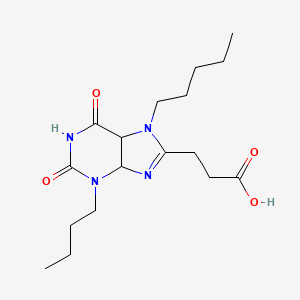
1D-myo-inositol 1,4-bisphosphate
概要
説明
1D-myo-inositol 1,4-bisphosphate is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1D-myo-inositol 1,4-bisphosphate . It is a major species at pH 7.3 . This compound belongs to the class of organic compounds known as inositol phosphates .
Synthesis Analysis
The synthesis of 1D-myo-inositol 1,4-bisphosphate has been accomplished using a novel combination of P and P chemistry and a new deprotection method for the 2,2,2-trichloroethyl group .Molecular Structure Analysis
The molecular formula of 1D-myo-inositol 1,4-bisphosphate is C6H10O12P2 . Its average mass is 336.08390 and its mono-isotopic mass is 335.96475 . The InChI and SMILES strings provide detailed information about its molecular structure .Chemical Reactions Analysis
The enzyme inositol-1,4-bisphosphate 1-phosphatase catalyzes the reaction of 1D-myo-inositol 1,4-bisphosphate with water to produce 1D-myo-inositol 4-phosphate and phosphate .科学的研究の応用
Role in Human Metabolism
1D-myo-inositol 1,4-bisphosphate plays a significant role in human metabolism. It is a human metabolite, which means it is produced during metabolic reactions in humans .
Involvement in Endocrine Signal Transduction
This compound is involved in many biological pathways, including endocrine signal transduction. It is incorporated into eukaryotic cell membranes as phosphatidyl-myo-inositol, the precursor of inositol triphosphate (InsP3). InsP3 acts as a second messenger in the transduction of several endocrine signals, including FSH, TSH, and insulin .
Role in Phosphatidylinositol Signaling System
1D-myo-inositol 1,4-bisphosphate is involved in the phosphatidylinositol signaling system. This system is crucial for various cellular functions, including cell growth, differentiation, and survival .
Role in Inositol Phosphate Metabolism
This compound participates in inositol phosphate metabolism, which is a crucial process for the regulation of cellular functions .
Hydrolysis of Phosphatidylinositol 4,5-bisphosphate
1D-myo-inositol 1,4-bisphosphate is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtIns (4,5)P2) and the signaling molecule phosphatidylinositol 1,4,5-trisphosphate (PtIns (1,4,5)P3). This process modulates cellular signaling events .
Therapeutic Applications
Due to its involvement in endocrine signal transduction, 1D-myo-inositol 1,4-bisphosphate has therapeutic applications in ameliorating many gynecological and endocrinological diseases. It is a well-tolerated, effective alternative to classical insulin sensitizers and is useful in preventing and treating metabolic and reproductive disorders such as polycystic ovary syndrome (PCOS), gestational diabetes mellitus (GDM), and male fertility disturbances, like sperm abnormalities .
作用機序
Safety and Hazards
将来の方向性
1D-myo-inositol 1,4-bisphosphate plays a significant role in thyroid function and autoimmune diseases . It is a precursor of phosphoinositides that takes part in the phosphatidylinositol (PI) signal transduction pathway . Future research may focus on its role in the management of some thyroid diseases .
特性
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343047 | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1D-myo-inositol 1,4-bisphosphate | |
CAS RN |
47055-78-7, 74465-19-3 | |
| Record name | D-Myo-Inositol-1,4-Bisphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is inositol 1,4-bisphosphate generated in cells?
A1: Inositol 1,4-bisphosphate is primarily generated through the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 5-phosphatase. [, , , , , ]
Q2: Can inositol 1,4-bisphosphate be directly hydrolyzed from membrane phospholipids?
A2: While the primary route for Ins(1,4)P2 formation is via Ins(1,4,5)P3 dephosphorylation, some studies suggest the possibility of direct hydrolysis of phosphatidylinositol 4-phosphate to Ins(1,4)P2 by phospholipase C. [, , , ]
Q3: What is the fate of inositol 1,4-bisphosphate in cells?
A3: Inositol 1,4-bisphosphate is further dephosphorylated to inositol 4-phosphate by a specific lithium-sensitive phosphatase, inositol polyphosphate 1-phosphatase. [, , , ]
Q4: Does inositol 1,4-bisphosphate play a direct role in calcium signaling?
A4: While Ins(1,4)P2 itself doesn't appear to directly mobilize calcium, its precursor, Ins(1,4,5)P3, is a potent activator of calcium release from intracellular stores. [, , ]
Q5: Are there any known interactions of inositol 1,4-bisphosphate with other signaling pathways?
A5: Research suggests that Ins(1,4)P2 might regulate nucleotide metabolism by inhibiting bisphosphate 3′-nucleotidase (BPntase). []
Q6: What is the molecular formula and weight of inositol 1,4-bisphosphate?
A6: The molecular formula of Ins(1,4)P2 is C6H14O12P2, and its molecular weight is 340.1 g/mol.
Q7: What spectroscopic techniques are used to characterize inositol 1,4-bisphosphate?
A7: Common spectroscopic techniques used include nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and quantification. [, ]
Q8: Which enzymes are responsible for the metabolism of inositol 1,4-bisphosphate?
A8: Two main enzymes are involved: inositol 1,4,5-trisphosphate 5-phosphatase, which produces Ins(1,4)P2 from Ins(1,4,5)P3, and inositol polyphosphate 1-phosphatase, which dephosphorylates Ins(1,4)P2 to inositol 4-phosphate. [, , , ]
Q9: Is inositol polyphosphate 1-phosphatase specific for inositol 1,4-bisphosphate?
A9: Inositol polyphosphate 1-phosphatase can also dephosphorylate inositol 1,3,4-trisphosphate, but it exhibits higher affinity for Ins(1,4)P2. [, ]
Q10: How does lithium affect inositol 1,4-bisphosphate metabolism?
A10: Lithium ions inhibit inositol polyphosphate 1-phosphatase, leading to an accumulation of Ins(1,4)P2 in cells. This inhibition is often cited as a potential mechanism for lithium's therapeutic effects in treating bipolar disorder. [, , , , ]
Q11: Are there other known inhibitors of inositol 1,4-bisphosphate metabolism?
A11: Besides lithium, other inhibitors include phosphorothioate-containing analogues of Ins(1,4,5)P3, 2,3-diphosphoglycerate, and K-76 monocarboxylic acid. These compounds exhibit varying potencies and selectivities for different enzymes in the inositol phosphate pathway. [, , , ]
Q12: How does inositol 1,4-bisphosphate accumulation affect cellular processes?
A12: While the specific downstream effects of Ins(1,4)P2 accumulation are not fully understood, it can potentially alter various cellular processes by impacting inositol phosphate signaling dynamics, potentially influencing calcium homeostasis and other downstream pathways. [, , , ]
Q13: Are there any known physiological roles for inositol 1,4-bisphosphate?
A13: Research suggests possible roles in regulating nucleotide metabolism and potentially modulating other signaling pathways, but its precise physiological functions require further investigation. [, ]
Q14: How is inositol 1,4-bisphosphate measured in biological samples?
A14: Common methods include radiolabeling techniques using [3H]inositol or [32P] followed by separation and quantification using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). [, , , , , , , ]
Q15: What are some research applications of inositol 1,4-bisphosphate?
A15: Ins(1,4)P2 and its analogs are valuable tools for studying inositol phosphate signaling pathways, investigating enzyme kinetics and inhibition, and exploring potential therapeutic targets. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B3429414.png)

![2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid](/img/structure/B3429425.png)





